molecular formula C14H15NO4 B2818971 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 33282-20-1

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2818971
CAS No.: 33282-20-1
M. Wt: 261.277
InChI Key: RILKFLVJTQARFU-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-butoxybenzoyl chloride with hydroxylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Butoxyphenylacetic acid: Shares the butoxyphenyl group but differs in the core structure.

    1,2-Oxazole-3-carboxylic acid: Lacks the butoxyphenyl group but has a similar oxazole core.

    4-Butoxyphenyl-1H-indazole-1-carboxamide: Contains a similar butoxyphenyl group but with an indazole core.

Uniqueness: 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of the butoxyphenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13-9-12(14(16)17)15-19-13/h4-7,9H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILKFLVJTQARFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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